molecular formula C10H21ClO3S B13528377 5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride

5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride

Cat. No.: B13528377
M. Wt: 256.79 g/mol
InChI Key: LGDAIGWCFDFVPQ-UHFFFAOYSA-N
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Description

5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound features a sec-butoxy group and a methyl group attached to a pentane backbone, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(sec-butoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

RSO3H+SOCl2RSO2Cl+SO2+HClR-SO3H + SOCl2 \rightarrow R-SO2Cl + SO2 + HCl R−SO3H+SOCl2→R−SO2Cl+SO2+HCl

Where ( R ) represents the 5-(sec-butoxy)-3-methylpentane moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonyl fluorides using reagents like sulfur tetrafluoride (SF4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions (room temperature to 50°C) to form various derivatives.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents at low temperatures (-78°C to 0°C).

    Oxidation: Sulfur tetrafluoride (SF4) is used under controlled conditions to prevent over-oxidation.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Fluorides: Formed by oxidation with sulfur tetrafluoride.

Scientific Research Applications

5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride: A sulfonyl chloride with a toluene moiety.

Uniqueness

5-(Sec-butoxy)-3-methylpentane-1-sulfonyl chloride is unique due to its sec-butoxy and methyl groups attached to a pentane backbone. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and research.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

5-butan-2-yloxy-3-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-4-10(3)14-7-5-9(2)6-8-15(11,12)13/h9-10H,4-8H2,1-3H3

InChI Key

LGDAIGWCFDFVPQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCC(C)CCS(=O)(=O)Cl

Origin of Product

United States

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